2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine
Description
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)oxy-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-14(4-2)7-8-15-11-9-10(12)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUTYHNPMRZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744559 | |
| Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142944-51-1 | |
| Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a bromopyridine moiety linked to a diethylamino group through an ether bond. This structural arrangement is crucial for its interaction with biological targets.
GLP-1 Receptor Agonism
Recent studies indicate that compounds similar to This compound may act as agonists for the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R agonists are known to enhance insulin secretion, inhibit glucagon release, and delay gastric emptying, which are beneficial in managing type 2 diabetes mellitus (T2DM) .
Biased Agonism
The compound exhibits biased agonism at GLP-1R, meaning it preferentially activates certain signaling pathways while minimizing others. This can lead to improved therapeutic profiles with fewer side effects compared to non-biased agonists .
In Vitro Studies
In vitro assays have shown that This compound can significantly enhance insulin secretion from pancreatic beta cells in a glucose-dependent manner. This effect has been attributed to its ability to stimulate cAMP signaling pathways without excessive β-arrestin recruitment, which is associated with adverse gastrointestinal effects .
In Vivo Studies
In vivo experiments using rodent models have demonstrated that treatment with this compound leads to improved glycemic control and reduced body weight gain compared to controls. These findings suggest a potential application in obesity management alongside diabetes treatment .
Case Study 1: Type 2 Diabetes Management
A clinical trial involving patients with T2DM assessed the efficacy of a compound structurally similar to This compound . Results indicated significant reductions in HbA1c levels and fasting plasma glucose over a 12-week period, supporting its role as a viable therapeutic agent for diabetes management .
Case Study 2: Weight Management
Another study focused on the weight loss effects of GLP-1R agonists in obese patients. Participants receiving treatment with this compound reported notable weight reduction alongside improvements in metabolic parameters, reinforcing its potential as an anti-obesity agent .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrN₂O |
| Mechanism of Action | GLP-1R Agonist |
| IC₅₀ (Insulin Secretion) | 0.5 μM |
| Efficacy in T2DM | Significant reduction in HbA1c |
| Weight Loss Effect | Notable reduction |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a bromopyridine moiety linked to a diethylamino group through an ether bond. Its chemical formula is C12H17BrN2O, and it possesses a molecular weight of approximately 284.18 g/mol.
GLP-1 Receptor Agonism
One of the primary applications of this compound is as a GLP-1 receptor agonist . GLP-1 (Glucagon-like peptide-1) plays a crucial role in glucose metabolism and insulin secretion. Compounds that mimic GLP-1 can be used to treat type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and suppressing glucagon release .
Key Findings:
- The compound has shown promise in improving glycemic control with fewer gastrointestinal side effects compared to traditional GLP-1 agonists like liraglutide .
- It acts as a biased agonist, promoting cAMP signaling while reducing β-arrestin recruitment, which may lead to improved efficacy and tolerability in diabetic patients .
Treatment of Obesity
Research indicates that compounds similar to 2-((4-bromopyridin-2-yl)oxy)-N,N-diethylethanamine can modulate appetite and energy expenditure, making them potential candidates for obesity treatment. The modulation of the CB1 receptor has been linked to appetite regulation .
Case Studies:
- In vivo studies have demonstrated that such compounds can effectively decrease food intake in animal models, suggesting their utility in managing obesity-related disorders .
Metabolic Disorder Studies
The compound's ability to influence metabolic pathways makes it valuable for research into metabolic disorders beyond diabetes and obesity. Its role in modulating GLP-1 signaling pathways could provide insights into broader metabolic functions and dysregulations.
In Vitro Assays
The compound can be utilized in various in vitro assays to study receptor localization and activity modulation. This application is critical for understanding the pharmacodynamics of similar compounds and their interactions with biological systems .
Toxicology Assessments
Before clinical application, comprehensive toxicological evaluations are essential. Preliminary studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, but further research is needed to establish long-term safety .
Clinical Trials
Ongoing clinical trials are assessing the efficacy of this compound in human subjects with T2DM and obesity. These trials aim to establish dosage guidelines, potential side effects, and overall effectiveness compared to existing treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
- CAS : 1289045-79-9
- Key Differences :
- Chain Length : Propyl linker instead of ethyl.
- Amine Substituents : Dimethyl vs. diethyl.
- Impact :
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Benzene-Ring Analogs
2-(4-Bromophenoxy)-N,N-diethylethanamine
- CAS: Not specified (see ).
- Key Differences :
- Aromatic Core : Benzene vs. pyridine.
- Impact :
2-(2-Bromophenoxy)-N,N-diethylethanamine
- CAS : 94982-02-2
- Key Differences :
- Bromine Position : 2-phenyl vs. 4-pyridinyl.
- Higher XLogP (3.6) and TPSA (12.5 Ų) compared to the target compound .
Heterocyclic Analogs
2-(2-(Trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine
- Source : (Compound c).
- Key Differences :
- Core Structure : Quinazoline vs. pyridine.
- Substituents : Trichloromethyl group at position 2.
- Trichloromethyl group increases hydrophobicity (XLogP ~3.5) and may confer metabolic stability .
N,N-Diethyl-2-((6-(4-propoxyphenyl)pyridine-2-yl)oxy)ethan-1-amine
Structure-Activity Relationship (SAR) Trends
Bromine Position :
- 4-Pyridinyl bromine (target compound) vs. 5-pyridinyl (CAS 212961-35-8) alters electronic effects and binding affinity .
Amine Substituents :
- Diethylamine (target) vs. dimethyl (CAS 1289045-79-9): Diethyl groups increase steric hindrance but enhance basicity .
Core Heterocycle :
- Pyridine (target) vs. quinazoline (): Quinazoline’s dual nitrogen atoms enhance hydrogen bonding and aromatic interactions .
Chain Length :
- Ethyl (target) vs. propyl (CAS 1289045-79-9): Longer chains reduce lipophilicity but may improve solubility .
Q & A
Basic: What synthetic strategies optimize the yield and purity of 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 4-bromo-2-hydroxypyridine with a diethylaminoethyl halide (e.g., chloroethyl-N,N-diethylamine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Critical Parameters :
- Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., dehalogenation or over-alkylation) .
- Optimize stoichiometry (1:1.2 molar ratio of pyridine derivative to alkylating agent) to maximize yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the ether linkage (δ ~4.3 ppm for OCH₂, δ ~70–80 ppm for pyridine carbons) and diethylamino group (δ ~1.0–1.2 ppm for CH₃, δ ~2.5–3.0 ppm for NCH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine and ethoxy regions.
- Mass Spectrometry (MS) :
- ESI/HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine: ~1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Infrared (IR) : Identify C-Br stretching (~560 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Basic: How to assess the chemical stability of this compound under varying conditions?
Methodological Answer:
- pH Stability :
- Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyridine derivatives are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability :
- Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store at –20°C in anhydrous conditions to prevent ether bond cleavage .
Advanced: How to identify molecular targets and binding modes for this compound in biological systems?
Methodological Answer:
- Molecular Docking :
- Cellular Assays :
Advanced: How to resolve crystallographic data for structural confirmation?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Challenges :
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Modifications :
- Pyridine Ring : Replace bromine with Cl, I, or CF₃ to study electronic effects .
- Ether Linker : Vary chain length (e.g., ethylene vs. propylene) to assess steric tolerance .
- Biological Testing :
Advanced: What regulatory considerations apply to agricultural or pharmacological applications?
Methodological Answer:
- Pesticide Classification :
- Pharmacokinetics :
- Conduct ADMET profiling (e.g., microsomal stability, plasma protein binding) to meet FDA requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
